molecular formula C23H26N4OS2 B2929959 3-((5-(isopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-46-4

3-((5-(isopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2929959
CAS No.: 847402-46-4
M. Wt: 438.61
InChI Key: QYZNISCCUIJEFJ-UHFFFAOYSA-N
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Description

3-((5-(Isopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic compound featuring a benzo[d]thiazol-2(3H)-one core linked via a methyl group to a 1,2,4-triazole ring substituted at the 4-position with a phenethyl group and at the 5-position with an isopentylthio moiety. This structure combines aromatic, sulfur-containing, and alkyl substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

3-[[5-(3-methylbutylsulfanyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS2/c1-17(2)13-15-29-22-25-24-21(26(22)14-12-18-8-4-3-5-9-18)16-27-19-10-6-7-11-20(19)30-23(27)28/h3-11,17H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZNISCCUIJEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NN=C(N1CCC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((5-(isopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a novel synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H24N4S2\text{C}_{20}\text{H}_{24}\text{N}_4\text{S}_2

This structure consists of a benzo[d]thiazole core linked to a triazole moiety via a methyl group, with an isopentylthio substituent that may influence its biological properties.

Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms. The proposed mechanisms for this compound include:

  • Inhibition of Enzymatic Activity : Similar triazole derivatives have been shown to inhibit specific enzymes involved in inflammatory pathways.
  • Antioxidant Properties : Compounds containing thiazole and triazole rings often demonstrate antioxidant activity, which may contribute to their therapeutic effects.
  • Interaction with Cellular Signaling Pathways : The compound may modulate signaling pathways such as NF-κB and MAPK, which are crucial in inflammation and cancer progression.

Anti-inflammatory Effects

A study conducted on derivatives of similar structures demonstrated significant inhibition of NF-κB activation in LPS-stimulated RAW 264.7 macrophages. The luciferase activity values indicated a dose-dependent response, suggesting that the compound could effectively reduce inflammation by inhibiting pro-inflammatory cytokines .

CompoundNF-κB Activation (Relative Luciferase Activity)
Control1.03 ± 0.02
Compound A0.55 ± 0.09
Compound B0.54 ± 0.03
Compound C0.31 ± 0.05

Antioxidant Activity

The antioxidant potential of the compound was assessed using DPPH radical scavenging assays. Results indicated that the compound exhibited a significant capacity to scavenge free radicals, comparable to established antioxidants.

Cytotoxicity Studies

Cytotoxicity assays revealed that the compound did not exhibit significant cytotoxic effects on RAW 264.7 cells at concentrations effective for anti-inflammatory activity . This suggests a favorable safety profile for potential therapeutic applications.

Case Studies

Recent studies have highlighted the therapeutic potential of similar compounds in various disease models:

  • Cancer Models : Triazole derivatives have shown promise in inhibiting cancer cell proliferation in vitro and in vivo through apoptosis induction.
  • Diabetes Models : Some studies suggest that thiazole-containing compounds may improve insulin sensitivity and reduce oxidative stress in diabetic models.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Replacement of R1 (e.g., o-tolyl vs. phenethyl) and R2 (e.g., benzylthio vs. isopentylthio) alters steric bulk, lipophilicity, and electronic properties. For example, the phenethyl group in the target compound may enhance π-π stacking interactions compared to o-tolyl analogs .
  • Spectral Data : While specific NMR/IR data for the target compound are unavailable, analogs show characteristic signals: aromatic protons (δ 7.2–8.5 ppm), methylene groups adjacent to sulfur (δ 2.8–3.0 ppm), and C=O stretches (~1680–1700 cm⁻¹) from the benzo[d]thiazol-2(3H)-one core .

Comparison with 1,3,4-Oxadiazole Analogs

Several 1,3,4-oxadiazole derivatives (e.g., 4h, 4i, 4j, 4k) share the benzo[d]thiazol-2(3H)-one core but differ in the heterocyclic ring and substituents :

Compound ID Substituent on Oxadiazole Yield (%) Melting Point (°C) Antifungal Activity (IC50, μg/mL)
4h 4-pentylphenyl 81.1 196–198 Moderate vs. Colletotrichum orbiculare
4i 3-chlorophenyl 85.8 171–173 Strong vs. Botrytis cinerea
4j 2,4-dichlorophenyl 84.6 162–163 N/A
4k 3-fluorophenyl 87.5 174–176 Moderate vs. Rhizoctonia solani

Key Observations :

  • Heterocyclic Ring Impact : 1,3,4-Oxadiazoles generally exhibit higher thermal stability (melting points >160°C) compared to triazole analogs, likely due to increased planarity and conjugation .
  • Bioactivity : Electron-withdrawing substituents (e.g., Cl, F) enhance antifungal activity, suggesting that the target compound’s isopentylthio group (electron-donating) may reduce potency unless compensated by the phenethyl group’s aromatic interactions .

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